molecular formula C14H16N2O3 B3914530 N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide

N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide

Cat. No.: B3914530
M. Wt: 260.29 g/mol
InChI Key: UWWFYXCTXIVCKL-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide: is an organic compound characterized by the presence of an isoxazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 5-methyl-3-isoxazole can be prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

  • Formation of the Benzamide Moiety: : The benzamide moiety can be synthesized by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Coupling Reaction: : The final step involves coupling the isoxazole ring with the benzamide moiety. This can be achieved through a nucleophilic substitution reaction where the amine group of the isoxazole reacts with the acid chloride of the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group in the benzamide moiety.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the propoxy group. Reagents such as sodium hydride and alkyl halides can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-3-isoxazolyl)-4-methoxybenzamide
  • N-(5-methyl-3-isoxazolyl)-4-ethoxybenzamide
  • N-(5-methyl-3-isoxazolyl)-4-butoxybenzamide

Uniqueness

N-(5-methyl-3-isoxazolyl)-4-propoxybenzamide is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-8-18-12-6-4-11(5-7-12)14(17)15-13-9-10(2)19-16-13/h4-7,9H,3,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWFYXCTXIVCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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